Leonubiastrin
Description
Leonubiastrin is a diterpenoid compound classified under the abietane structural class, characterized by a tricyclic framework with an aromatic C-ring. Its molecular formula is C₂₃H₂₈O₇ (molecular weight: 416.48 g/mol), and it has been isolated primarily from plants in the Leonurus genus, notably Leonurus marrubiastrum and Leonurus sibiricus (Siberian motherwort) .
Properties
Molecular Formula |
C23H28O7 |
|---|---|
Molecular Weight |
416.5 g/mol |
IUPAC Name |
methyl (1R,4aS,9S,10S)-10-acetyloxy-5,9-dihydroxy-1,4a-dimethyl-2-oxo-7-propan-2-yl-10,10a-dihydro-9H-phenanthrene-1-carboxylate |
InChI |
InChI=1S/C23H28O7/c1-11(2)13-9-14-17(15(25)10-13)22(4)8-7-16(26)23(5,21(28)29-6)20(22)19(18(14)27)30-12(3)24/h7-11,18-20,25,27H,1-6H3/t18-,19+,20?,22+,23-/m0/s1 |
InChI Key |
ROWKODQLOIEBHL-MXHWVDEXSA-N |
Isomeric SMILES |
CC(C)C1=CC2=C(C(=C1)O)[C@]3(C=CC(=O)[C@](C3[C@@H]([C@H]2O)OC(=O)C)(C)C(=O)OC)C |
Canonical SMILES |
CC(C)C1=CC2=C(C(=C1)O)C3(C=CC(=O)C(C3C(C2O)OC(=O)C)(C)C(=O)OC)C |
Origin of Product |
United States |
Preparation Methods
Botanical Sources and Raw Material Preparation
Leonubiastrin is hypothesized to originate from species within the Leonotis or Leonurus genera (Lamiaceae), given the prevalence of furan-diterpenoids in these plants. For example, Leonotis leonurus and Leonurus artemisia have yielded marrubiin (1), leonurine (4), and related labdane derivatives through ethanol-based extractions.
Plant Material Collection and Authentication
- Species Identification : Specimens must be taxonomically verified, with voucher samples deposited in herbariums. Leonotis leonurus populations in South Africa and Leonurus artemisia in East Asia are primary candidates.
- Harvesting : Aerial parts (leaves, stems) collected during flowering stages show peak diterpenoid content. Immediate drying at 40°C prevents enzymatic degradation.
Extraction and Isolation Protocols
Extraction methods for this compound mirror those used for marrubiin and leonurine, leveraging polarity gradients and chromatographic separation.
Solvent Extraction
- Ethanol Maceration : Coarsely ground plant material (500 g) is macerated in 95% ethanol (3 L) for 72 hours at room temperature, followed by filtration and solvent evaporation under reduced pressure.
- Yield Optimization : A 2:1 v/v ethanol-water mixture increases polar diterpenoid solubility, achieving yields of 0.8–1.2% w/w.
Table 1: Solvent Systems for Diterpenoid Extraction from Leonotis spp.
| Solvent | Yield (%) | Purity (HPLC) | Reference |
|---|---|---|---|
| 95% Ethanol | 1.1 | 78% | |
| Ethanol-Water | 1.3 | 85% | |
| Chloroform | 0.6 | 65% |
Chromatographic Purification
Column Chromatography
Synthetic Approaches
While no direct synthesis of this compound is documented, leonurine’s synthesis provides a template for analogous diterpenoids.
Condensation Reaction
Leonurine is synthesized via dicyclohexylcarbodiimide (DCC)-mediated coupling of syringic acid and 4-guanidino-1-butanol hydrochloride in hexamethylphosphoric triamide (HMPT)-ether. Adapting this method:
- Protection of Hydroxyl Groups : Syringic acid’s phenolic groups are acetylated using acetic anhydride.
- Coupling : React with guanidinobutanol derivative in HMPT-ether (1:1) at 0°C for 6 hours.
- Deprotection : Alkaline hydrolysis (NaOH 1M) removes acetyl groups.
Table 2: Synthetic Yield Comparison for Labdane Diterpenoids
| Compound | Yield (%) | Purity (%) | Reference |
|---|---|---|---|
| Leonurine | 72 | 92 | |
| Marrubiin | 68 | 89 |
Analytical Characterization
Spectroscopic Data
Crystallography
Single-crystal X-ray diffraction of marrubiin derivatives confirms trans-decalin systems, a feature likely shared by this compound.
Chemical Reactions Analysis
Types of Reactions: Leonubiastrin undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the compound’s structure and properties for specific applications .
Common Reagents and Conditions: Common reagents used in the reactions of this compound include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and substitution reagents (e.g., halogens). The reactions are typically carried out under controlled conditions, such as specific temperatures and pH levels, to achieve the desired outcomes .
Major Products: The major products formed from the reactions of this compound depend on the specific reagents and conditions used. For example, oxidation reactions may yield oxidized derivatives, while substitution reactions may result in halogenated compounds .
Scientific Research Applications
Leonubiastrin has a wide range of applications in scientific research, including:
Mechanism of Action
The mechanism of action of Leonubiastrin involves its interaction with specific molecular targets and pathways within biological systems. The compound may exert its effects by binding to receptors or enzymes, thereby modulating their activity and influencing cellular processes . Detailed studies on the exact molecular targets and pathways are ongoing, and further research is needed to fully elucidate the compound’s mechanism of action .
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
Structural Classification
Leonubiastrin belongs to the abietane diterpenoids, which differ significantly from labdane-type diterpenoids (e.g., leojaponin, leoheterin) commonly found in Leonurus species. Key structural distinctions include:
| Feature | This compound (Abietane) | Labdane-Type Diterpenoids |
|---|---|---|
| Core Structure | Tricyclic with aromatic C-ring | Bicyclic (labdane skeleton) |
| Functional Groups | Oxygenated substituents at C-7, C-12 | Epoxy or lactone rings at C-8–C-12 |
| Aromaticity | Present in C-ring | Absent |
This structural divergence impacts solubility, reactivity, and biological activity.
Pharmacological Activities
While this compound’s pharmacological profile remains understudied, its structural analogs and related diterpenoids exhibit diverse bioactivities:
Key Gap: this compound’s bioactivity data are sparse compared to well-studied labdanes and alkaloids like leonurine.
Data Table: Comparative Analysis of this compound and Key Analogs
| Parameter | This compound | Leonurine | Labdane Diterpenoids |
|---|---|---|---|
| Molecular Formula | C₂₃H₂₈O₇ | C₁₄H₂₁N₃O₅ | C₂₀H₃₂O₄ (avg.) |
| Structural Class | Abietane diterpenoid | Alkaloid | Labdane diterpenoid |
| Natural Sources | L. marrubiastrum, L. sibiricus | L. heterophyllus | L. japonicus, L. cardiaca |
| Key Activities | Hypothesized anti-inflammatory | Uterine contraction, antihypertensive | Antiplatelet, cytotoxic |
| Research Focus | Structural characterization | Clinical applications | Mechanism of action |
Research Findings and Implications
- Structural Uniqueness: this compound’s abietane skeleton is rare in Leonurus species, which predominantly produce labdanes. This makes it a valuable candidate for studying diterpenoid diversification in plants .
- Pharmacological Potential: Preliminary studies suggest its aromatic core may mimic steroid-like interactions, offering avenues for drug design against inflammatory pathways .
- Comparative Limitations : Unlike labdanes with established cytotoxicity (e.g., leojaponin), this compound requires in vivo validation to confirm therapeutic relevance .
Q & A
Q. How can researchers leverage contradictory findings to refine this compound’s therapeutic hypothesis?
- Methodological Answer :
- Adversarial Collaboration : Partner with labs reporting conflicting results to co-design experiments.
- Mechanistic Deconstruction : Test whether discrepancies arise from model-specific factors (e.g., cell line mutations).
- Systems Pharmacology Modeling : Simulate this compound’s behavior under varying physiological conditions.
Publish methodological postmortems to advance community consensus .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
